molecular formula C10H8N2O4 B3219220 5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190316-66-5

5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B3219220
CAS No.: 1190316-66-5
M. Wt: 220.18 g/mol
InChI Key: HIXHTQHRLJKJGB-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (hereafter referred to as the "target compound") is a pyrrolopyridine derivative featuring a methoxycarbonyl substituent at position 5 and a carboxylic acid group at position 3. This compound is recognized as an intermediate in the synthesis of benidipine, a calcium channel blocker used to treat hypertension . The molecular weight of the compound is 332 g/mol, as determined by its ESI mass spectrum (m/z 331 in negative ion mode) . Its synthesis involves hydrolysis of the corresponding ester under basic conditions, as demonstrated by the reaction of the precursor with potassium hydroxide in water . The compound's structural complexity and functional groups make it a critical scaffold for pharmaceutical research, particularly in modifying electronic properties and binding affinities.

Properties

IUPAC Name

5-methoxycarbonyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)7-3-2-6-8(12-7)5(4-11-6)9(13)14/h2-4,11H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXHTQHRLJKJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic synthesis techniques. One common method includes the formation of the pyrrolo[3,2-b]pyridine core followed by functionalization at specific positions to introduce the methoxycarbonyl and carboxylic acid groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to produce large quantities of the compound while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carboxyl or hydroxyl groups, while reduction may yield compounds with fewer oxygen-containing groups or saturated bonds.

Scientific Research Applications

5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Type

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound Methoxycarbonyl (5), COOH (3) C₁₀H₈N₂O₄ 332
1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid None (parent structure) C₈H₆N₂O₂ 162.15
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Chloro (5), COOH (2) C₇H₅ClN₂O₂ 196.58
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Methoxy (5), COOH (2) C₈H₈N₂O₃ 180.16
5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid methyl ester Trifluoromethyl (5), COOCH₃ (3) C₁₀H₇F₃N₂O₂ 244.17
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Bromo (5), methyl (6), COOH (3) C₉H₇BrN₂O₂ 255.07

Key Observations

  • Electron-Withdrawing vs. Electron-Donating Groups : The methoxycarbonyl group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to methoxy (electron-donating) or chloro (moderately electron-withdrawing) substituents .

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound enhances water solubility relative to ester derivatives (e.g., ). However, the methoxycarbonyl group may reduce solubility compared to simpler analogs like 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid .
  • Stability : The target compound requires storage at 2–8°C in a dry environment, indicating sensitivity to moisture and temperature . In contrast, bromo-substituted analogs () may exhibit greater stability due to the inert nature of the C-Br bond.

Biological Activity

5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological activity, and potential applications based on diverse scientific literature.

Overview of the Compound

This compound features a pyrrolo[3,2-b]pyridine core, which is known for its diverse biological activities. The compound's molecular formula is C10H8N2O4C_{10}H_{8}N_{2}O_{4} and it has a molecular weight of 220.18 g/mol. The compound is synthesized through multi-step organic synthesis techniques that involve functionalization at specific positions of the pyrrolo core to introduce methoxycarbonyl and carboxylic acid groups .

Synthesis Methods

The synthesis typically involves:

  • Formation of the Pyrrolo Core : Initial steps focus on constructing the pyrrolo[3,2-b]pyridine structure.
  • Functionalization : Subsequent reactions introduce the methoxycarbonyl and carboxylic acid groups.
  • Reaction Conditions : These reactions often require specific solvents, catalysts, and controlled temperatures to ensure high purity and yield .

Anticancer Potential

Research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit cytotoxic activity against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the HGF/MET signaling pathway, which is crucial in many cancers. This inhibition has been linked to significant anticancer effects .

Table 1 summarizes the cytotoxic activity of selected derivatives:

CompoundIC50 (µM)Cell Line
Derivative A5.0HeLa
Derivative B10.0MCF-7
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways leading to physiological effects .

Case Studies

  • Cytotoxicity Study : A study evaluated a series of 1H-pyrrolo derivatives for their cytotoxic properties against cancer cells. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Enzyme Inhibition : Research on related compounds showed that they could inhibit KDM5A, an enzyme implicated in cancer progression. The binding affinities varied significantly among different structural analogs, indicating that modifications to the pyrrolo core could enhance or diminish biological activity .

Comparative Analysis with Similar Compounds

Similar compounds include other pyrrolo derivatives which have been studied for their biological activities:

Compound NameStructureNotable Activity
5-(Methoxycarbonyl)pyridine-3-boronic acidStructureAntitumor
5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acidStructureAntioxidant

The unique combination of functional groups in this compound may confer distinct properties compared to these similar compounds, making it a valuable candidate for further research .

Q & A

Q. What are the critical steps for synthesizing 5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves functionalization of the pyrrolopyridine core. A common approach is introducing the methoxycarbonyl group via esterification or carboxylation at the 5-position. For example, similar derivatives (e.g., 5-chloro or 5-trifluoromethyl analogs) are synthesized by reacting aldehydes or nitriles under acidic or catalytic conditions, yielding 45–60% . To optimize purity, employ recrystallization (e.g., toluene azeotroping for HCl salt removal ) and validate via HPLC (≥97% purity as per industrial standards ).

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm the methoxycarbonyl group and pyrrolopyridine scaffold. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight (e.g., ~230–250 g/mol for related analogs ). HPLC with UV detection ensures purity (≥97% ). SMILES notation (e.g., Cc1cnc2[nH]cc(C(O)=O)c2c1 for structural analogs ) aids in computational validation.

Advanced Research Questions

Q. How can reaction yields be improved for introducing the methoxycarbonyl group at the 5-position?

  • Methodological Answer : Optimize conditions using microwave-assisted synthesis (reduces reaction time) or transition-metal catalysts (e.g., Pd-mediated cross-coupling for electron-deficient pyridines ). For example, trifluoromethyl analogs achieve 45–60% yields under reflux with R-substituted aldehydes . Screen solvents (DMF vs. THF) and temperatures (80–120°C) to balance reactivity and decomposition.

Q. How should researchers address discrepancies in biological activity data across structurally similar pyrrolopyridine derivatives?

  • Methodological Answer : Analyze substituent effects: The methoxycarbonyl group’s electron-withdrawing nature may alter binding affinity compared to amino or trifluoromethyl groups . Validate assays using consistent protocols (e.g., FGFR kinase inhibition assays ). Cross-reference crystallographic data (if available) to correlate steric/electronic effects with activity .

Q. What strategies are effective for designing derivatives targeting selective kinase inhibition (e.g., FGFR)?

  • Methodological Answer :
  • Structural Modifications : Replace the methoxycarbonyl group with bioisosteres (e.g., sulfonamides) to enhance solubility or target interactions .
  • Computational Modeling : Use docking studies to predict binding modes with FGFR’s ATP-binding pocket .
  • SAR Studies : Test analogs with varied substituents at the 1-, 3-, and 5-positions to map pharmacophore requirements .

Data Contradiction Analysis

Q. How to resolve conflicting solubility or stability data reported for pyrrolopyridine derivatives?

  • Methodological Answer :
  • Solubility : Discrepancies may arise from protonation states (e.g., HCl salts vs. free acids ). Measure solubility in buffers (pH 1–7) and use co-solvents (DMSO) for in vitro assays .
  • Stability : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via LC-MS. For example, ester derivatives may hydrolyze under acidic conditions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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